molecular formula C20H30O B1210337 Abietal CAS No. 6704-50-3

Abietal

Cat. No. B1210337
CAS RN: 6704-50-3
M. Wt: 286.5 g/mol
InChI Key: HOFSYSONRIGEAC-LWYYNNOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abietal is a derivative of abieta-7,13-diene having an oxo group on one of the gem-dimethyl groups. It derives from a hydride of an abieta-7,13-diene.

Scientific Research Applications

  • Synthesis of Ambergris-type Ketal :

  • Applications in Various Industries :

    • The derivatives of abietic-type resin acids, including abietal, have applications in paper-making, ink, surfactants, adhesives, and other traditional industries, as well as in medicine, materials, and high-tech technology industries (Han Chunrui, 2009).
  • Agent-Based Modeling in Cancer Research :

    • Although not directly related to abietal, the concept of agent-based modeling (ABM) has been effectively used in integrative tumor biology research and could potentially be applied to study the effects of compounds like abietal on biological systems (Zhang, Wang, Sagotsky, & Deisboeck, 2009).
  • Pharmaceutical Research :

    • Abietic acid activates peroxisome proliferator‐activated receptor‐γ (PPARγ) in macrophages and adipocytes, regulating gene expression involved in inflammation and lipid metabolism. This indicates the potential of abietal and its derivatives in pharmaceutical research, particularly for anti-inflammatory and lipid metabolism regulatory applications (Takahashi et al., 2003).
  • Biomedical and Food Industry Applications :

    • Solid dispersions of abietic acid and chitosan were found to possess antimicrobial and antioxidant properties. This suggests that abietal could be valuable in creating formulations for biomedical and food industry applications, particularly in combating microbial colonization (Crucitti et al., 2018).

properties

CAS RN

6704-50-3

Product Name

Abietal

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbaldehyde

InChI

InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12-14,17-18H,5-6,8-11H2,1-4H3/t17-,18-,19-,20+/m0/s1

InChI Key

HOFSYSONRIGEAC-LWYYNNOASA-N

Isomeric SMILES

CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)C=O

SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C=O

Canonical SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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